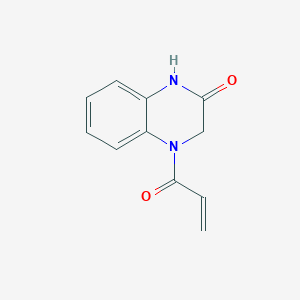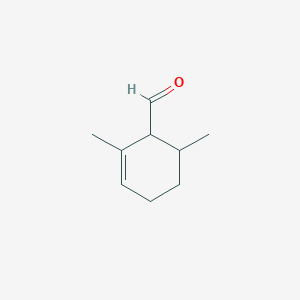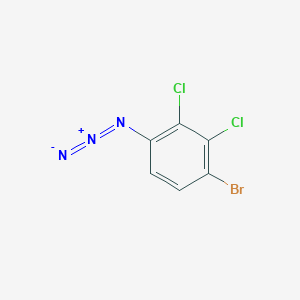
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (M4BMIC) is a synthetic compound that is widely used in scientific research. It has been used in a variety of applications, including biochemistry, physiology, and pharmacology. M4BMIC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and gene expression.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is not well understood. However, it is believed to interact with enzymes, proteins, and DNA in a variety of ways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. It has also been shown to interact with proteins, such as G-protein coupled receptors, and DNA, such as transcription factors.
Biochemical and Physiological Effects
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. It has also been shown to interact with proteins, such as G-protein coupled receptors, and DNA, such as transcription factors. In addition, it has been shown to modulate the expression of genes involved in various physiological processes, such as cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and store. It is also a highly versatile compound that can be used in a variety of applications, including biochemistry, physiology, and pharmacology. However, there are some limitations to using methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate in lab experiments. It is not a very stable compound and is susceptible to hydrolysis and oxidation. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research using methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate. One potential direction is to further explore its mechanism of action and its effects on various physiological processes. Another potential direction is to explore its potential as a therapeutic agent. In addition, further research could be done to explore its potential as a diagnostic tool, as well as its potential applications in drug development. Finally, further research could be done to explore the potential of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate as an imaging agent.
Synthesemethoden
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate can be synthesized from commercially available starting materials. The synthesis involves a two-step process, starting with the reaction of 4-bromo-5-methoxy-1H-indole-2-carboxylic acid and methyl iodide in the presence of a base, such as sodium hydroxide. The product of this reaction is then reacted with ethyl chloroformate to form the desired product, methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as cyclooxygenase-2, as well as the interaction of proteins and DNA. It has also been used to study the regulation of gene expression, as well as the effects of drugs on physiological processes.
Eigenschaften
IUPAC Name |
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7-6(10(9)12)5-8(13-7)11(14)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQXKIRKAVSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)

